molecular formula C19H29BrN2O2 B15147546 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine CAS No. 887587-30-6

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine

Cat. No.: B15147546
CAS No.: 887587-30-6
M. Wt: 397.3 g/mol
InChI Key: CSHJYYSHANKJGI-UHFFFAOYSA-N
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Description

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine (CAS: 887587-30-6, molecular formula: C₁₉H₂₉BrN₂O₂, molecular weight: 397.35) is a Boc-protected piperidine derivative featuring a 3-bromo-substituted phenyl ethylamino methyl group at the 3-position of the piperidine ring. Its tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes, while the ethylamino linker and bromophenyl moiety contribute to interactions with biological targets, such as enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887587-30-6

Molecular Formula

C19H29BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl 3-[[2-(3-bromophenyl)ethylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29BrN2O2/c1-19(2,3)24-18(23)22-11-5-7-16(14-22)13-21-10-9-15-6-4-8-17(20)12-15/h4,6,8,12,16,21H,5,7,9-11,13-14H2,1-3H3

InChI Key

CSHJYYSHANKJGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 3-bromo-phenyl ethylamine, and tert-butyl chloroformate.

    Protection of Piperidine: The piperidine nitrogen is protected using tert-butyl chloroformate to form the Boc-protected piperidine.

    Formation of Intermediate: The Boc-protected piperidine is then reacted with 3-bromo-phenyl ethylamine under suitable conditions to form the desired intermediate.

    Final Product: The intermediate is further reacted to obtain the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine has various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential biological activity.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine but differ in substituent positions, halogen atoms, or core heterocycles. These variations significantly influence their physicochemical properties and applications.

Positional Isomer: 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine

  • CAS : 887587-34-0
  • Molecular formula : C₁₉H₂₉BrN₂O₂
  • Molecular weight : 397.35
  • Key difference : Bromine at the para position of the phenyl ring instead of meta.
  • This positional change may also affect solubility and crystallinity due to differences in molecular symmetry .

Ring Size Variation: 1-Boc-3-[2-(2-bromo-phenyl)-ethylamino]-azetidine

  • CAS : 887579-80-8
  • Molecular formula : C₁₆H₂₃BrN₂O₂
  • Molecular weight : 355.27
  • Key difference : Azetidine (4-membered ring) instead of piperidine (6-membered).
  • The reduced molecular weight may improve bioavailability, though at the cost of conformational flexibility .

Substituent Position on Piperidine: 1-BOC-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

  • CAS : 887583-95-1
  • Molecular formula : C₁₈H₂₇BrN₂O₂
  • Molecular weight : 383.32
  • Key difference: Ethylamino substituent at the 4-position of piperidine instead of 3-position.
  • Impact: Spatial orientation changes may affect binding affinity in target proteins.

Halogen and Linker Variation: 1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine

  • CAS : 887587-52-2
  • Molecular formula : C₁₈H₂₇FN₂O₂
  • Molecular weight : 322.42
  • Key differences: Fluorine replaces bromine; benzylamino linker instead of ethylamino.
  • These changes may reduce lipophilicity compared to the brominated analog, altering pharmacokinetic profiles .

Functional Group Substitution: 1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine

  • CAS : 634465-43-3
  • Molecular formula : C₁₈H₂₁F₃N₂O₂
  • Molecular weight : 354.37
  • Key differences: Cyano and trifluoromethyl groups replace the bromophenyl-ethylamino moiety.
  • This compound may serve as a precursor for fluorinated drug candidates .

Research Implications

  • Bioactivity : Bromine’s presence in the target compound and its para isomer may enhance binding to halogen-binding pockets in enzymes, as seen in kinase inhibitors .
  • Synthetic Utility : The Boc group in all analogs facilitates deprotection under mild acidic conditions, enabling modular synthesis of diverse derivatives .
  • Physicochemical Trade-offs: Smaller heterocycles (e.g., azetidine) improve solubility but may compromise stability, while bulkier substituents (e.g., benzylamino) reduce metabolic clearance .

Biological Activity

1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive understanding.

The compound has the following chemical structure and properties:

  • Chemical Formula : C18H27BrN2O2
  • CAS Number : 887587-30-6
  • Molecular Weight : 373.33 g/mol

These properties suggest a complex structure that may interact with various biological targets.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies on similar structures have shown moderate protection against viruses such as HIV-1 and Coxsackievirus B2 (CVB-2) . While specific data on this compound is limited, its structural similarity to known antiviral agents suggests potential efficacy in this area.

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of piperidine derivatives have been well-documented. For example, compounds similar to this compound have shown significant activity against multi-drug resistant bacteria . The presence of bromine in the phenyl ring is thought to enhance antimicrobial activity, making this compound a candidate for further exploration in antimicrobial research.

Cytotoxicity and Anticancer Activity

In studies focusing on cytotoxic effects, piperidine derivatives have demonstrated varying degrees of activity against cancer cell lines. The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl ring significantly influence anticancer efficacy . Although specific studies on this compound are sparse, its design suggests potential for cytotoxic activity due to the presence of the bromo-substituted phenyl group.

Case Studies and Research Findings

  • Antiviral Screening : A study synthesized several piperidine derivatives and evaluated their antiviral activities against HIV and other viruses. The findings highlighted that structural modifications could lead to enhanced antiviral properties .
  • Antimicrobial Efficacy : Research on piperidine compounds demonstrated effective inhibition of bacterial growth in various strains, suggesting that similar compounds could be developed for treating infections caused by resistant bacteria .
  • Cytotoxicity Evaluation : Various studies have shown that piperidine derivatives can exhibit significant cytotoxic effects against cancer cell lines, with some compounds displaying IC50 values comparable to established anticancer drugs .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativesObserved EffectsReferences
AntiviralPiperidine derivativesModerate protection against HIV and CVB-2
AntibacterialSimilar piperidine structuresSignificant activity against multi-drug resistant bacteria
CytotoxicityPiperidine analogsCytotoxic effects on various cancer cell lines

Q & A

Q. What are critical safety precautions during synthesis?

  • Methodological Answer :
  • Use flame-resistant gloves and goggles when handling 3-bromophenyl derivatives (potential irritants).
  • Neutralize waste TFA with saturated NaHCO₃ before disposal.
  • Store the compound under argon at -20°C to prevent Boc group hydrolysis .

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